molecular formula C19H21F2N5O3 B606247 BMS-764459 CAS No. 1188407-45-5

BMS-764459

Cat. No.: B606247
CAS No.: 1188407-45-5
M. Wt: 405.4058
InChI Key: PJMUNXORSUNUCV-OAHLLOKOSA-N
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Description

BMS-764459 is a pyrazinone-containing antagonist that targets the corticotropin-releasing factor/hormone (CRF or CRH) receptor 1 (CRF1, CRF-R1) with high affinity and selectivity. Its binding affinity (IC50) for the rat CRF-R1 receptor is 0.86 nM, and it demonstrates functional potency (IC50) of 1.9 nM against CRF-stimulated cAMP production in human Y-79 retinoblastoma cells. The compound shows little affinity toward the CRF-R2 receptor and a panel of 43 other receptor, channel, and transporter proteins (IC50 >10 μM), confirming its high selectivity. In vivo studies have shown that this compound exhibits anxiolytic efficacy in animal models, such as a rat defensive withdrawal model of anxiety, at oral doses of 1-3 mg/kg. The compound also demonstrates good oral bioavailability. This product is supplied as a white to light brown powder with ≥98% purity as determined by HPLC. It is soluble in DMSO at 20 mg/mL, yielding a clear solution, and is recommended for storage at room temp. This compound is offered in partnership with Bristol-Myers Squibb (BMS). This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not to be used for the diagnosis, prevention, or treatment of disease in humans or animals. They are not subjected to the same regulatory evaluations as diagnostic medical devices and are not certified for clinical use.

Properties

CAS No.

1188407-45-5

Molecular Formula

C19H21F2N5O3

Molecular Weight

405.4058

IUPAC Name

4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl]amino]-5-oxopyrazine-2-carbonitrile

InChI

InChI=1S/C19H21F2N5O3/c1-10-6-14(11(2)23-17(10)29-19(20)21)25-16-18(27)26(8-13(7-22)24-16)15(9-28-3)12-4-5-12/h6,8,12,15,19H,4-5,9H2,1-3H3,(H,24,25)/t15-/m1/s1

InChI Key

PJMUNXORSUNUCV-OAHLLOKOSA-N

SMILES

CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-764459

Origin of Product

United States

Preparation Methods

The synthesis of BMS-764459 involves several steps, starting with the preparation of the pyrazinone core. The synthetic route includes the reaction of 1-cyclopropyl-2-methoxyethylamine with 6-(difluoromethoxy)-2,5-dimethylpyridine-3-amine, followed by cyclization and functional group modifications to yield the final product . Industrial production methods typically involve optimizing these steps for higher yield and purity.

Chemical Reactions Analysis

Key Reaction Steps:

  • Pyrazinone Core Formation : A condensation reaction between a nitrile precursor and an amine-substituted pyridine derivative forms the pyrazinone scaffold .
  • Stereoselective Alkylation : Introduction of the (S)-1-cyclopropyl-2-methoxyethyl group via asymmetric catalysis ensures the desired stereochemistry .
  • Difluoromethoxy Substitution : Electrophilic substitution at the pyridine ring introduces the difluoromethoxy group, critical for receptor binding .

Design of Experiments (DoE)

A face-centered central composite design (CCF) was employed to optimize reaction variables such as temperature, residence time, and reagent equivalents. For example:

FactorRange TestedOptimal ValueImpact on Yield
Temperature30–70°C70°CIncreased yield by 20%
Residence Time0.5–3.5 min3.5 minMaximized product purity
Pyrrolidine Equiv.2–1010 equivReduced impurity formation

This approach achieved a 93% yield of the target intermediate while minimizing disubstituted byproduct formation .

Bayesian Optimization

Bristol Myers Squibb chemists utilized machine learning (Bayesian optimization) to navigate >180,000 potential reaction configurations. The algorithm identified optimal conditions in four experimental rounds, reducing screening efforts by 85% compared to traditional methods .

Metabolic Stability Enhancements

Earlier leads (e.g., compound 8 ) suffered from reactive metabolite formation due to susceptible substituents. This compound’s design incorporated:

  • Cyclopropyl Group : Stabilizes the methoxyethyl chain against oxidative metabolism .
  • Difluoromethoxy Substitution : Reduces electron density at the pyridine ring, minimizing unwanted electrophilic reactions .

These modifications eliminated glutathione adduct formation in preclinical studies .

Biochemical Efficacy

While not a reaction parameter, this compound’s biochemical profile underscores its optimized design:

  • CRF<sub>1</sub> Binding : IC<sub>50</sub> = 0.86 nM (rat CRF-R1) .
  • Selectivity : >10,000-fold selectivity over CRF<sub>2</sub> and 43 off-target receptors .

Industrial-Scale Considerations

Process chemists prioritized:

  • Throughput vs. Purity : Higher temperatures (70°C) and longer residence times (3.5 min) balanced yield (93%) with manageable impurity levels (7% disubstituted product) .
  • Sustainability : Catalyst recycling and aqueous workup steps reduced waste .

This synthesis and optimization framework highlights how advanced statistical modeling, kinetic analysis, and machine learning converge to address complex medicinal chemistry challenges. This compound exemplifies the iterative interplay between reaction engineering and metabolic pharmacology in modern drug development .

Scientific Research Applications

BMS-764459 is widely used in scientific research due to its potent antagonistic effects on CRF1. Some of its applications include:

Mechanism of Action

BMS-764459 exerts its effects by binding to the CRF1 receptor with high affinity, inhibiting the receptor’s activity. This inhibition reduces the release of corticotropin-releasing hormone, which is involved in the stress response. The compound’s selectivity for CRF1 over other receptors ensures targeted action with minimal off-target effects .

Comparison with Similar Compounds

Research Highlights and Challenges

  • Metabolic Optimization: this compound’s improved metabolic profile over BMS-665053 is attributed to its cyano group, which reduces oxidative degradation .
  • Synthetic Challenges: The low reactivity of 5-chloropyrazinone intermediates (e.g., BMS-763534) necessitates harsh conditions for cyanation, limiting yield scalability .
  • Therapeutic Potential: Fluorinated derivatives of this compound show promise in PET imaging for quantifying CRF1R distribution in the brain, though in vivo stability remains under investigation .

Q & A

Q. What are the standard analytical techniques for characterizing the chemical structure and purity of BMS-764459?

To ensure rigorous characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Quantitative data (e.g., retention times, integration values) must be reported alongside spectral interpretations. For novel compounds, elemental analysis or X-ray crystallography may be required to validate identity .

Q. How should researchers design initial in vitro assays to evaluate the biological activity of this compound?

Begin with target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves to determine IC₅₀/EC₅₀ values. Include positive and negative controls to validate assay robustness. Use triplicate measurements to assess reproducibility, and report statistical significance (e.g., p-values, confidence intervals). Ensure cell viability assays (e.g., MTT, ATP quantification) are conducted in parallel to distinguish cytotoxic effects from target-specific activity .

Q. What criteria determine the selection of appropriate solvent systems and stability testing protocols for this compound in preclinical studies?

Solubility profiles should be evaluated using solvents like DMSO, PBS, or ethanol, guided by compound polarity. Stability testing under physiological conditions (pH 7.4, 37°C) over 24–72 hours is critical. Use HPLC-UV or LC-MS to monitor degradation products. Include accelerated stability studies (e.g., elevated temperature, light exposure) to identify storage requirements. Document solvent concentrations to avoid confounding cytotoxicity .

Advanced Research Questions

Q. How can researchers reconcile contradictory pharmacokinetic data observed between animal models and human trials for this compound?

Conduct species-specific metabolic profiling using liver microsomes or hepatocytes to identify interspecies metabolic differences. Compare cytochrome P450 (CYP) enzyme affinities and clearance rates. Validate findings with physiologically based pharmacokinetic (PBPK) modeling to account for physiological variables (e.g., blood flow, tissue distribution). Cross-reference clinical data with preclinical models to adjust dosing regimens or formulation strategies .

Q. What statistical approaches are recommended for analyzing dose-response relationships with non-linear patterns in this compound efficacy studies?

Apply non-parametric methods (e.g., Kruskal-Wallis test) or nonlinear regression models (e.g., sigmoidal dose-response curves with variable slope). Use Akaike Information Criterion (AIC) to compare model fits. For heteroscedastic data, employ weighted least squares regression. Report effect sizes and confidence intervals to quantify uncertainty. Software tools like GraphPad Prism or R packages (drc, nlme) are recommended for robust analysis .

Q. What strategies optimize experimental conditions when scaling up this compound synthesis from milligram to gram quantities while maintaining yield?

Use design of experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst loading). Perform reaction calorimetry to assess exothermic risks during scale-up. Purification steps (e.g., column chromatography, recrystallization) should be optimized for solvent efficiency and throughput. Monitor intermediates via in-line FTIR or PAT (Process Analytical Technology) to ensure consistency. Document batch records with raw data (e.g., TLC plates, HPLC chromatograms) in supplementary materials .

Methodological Considerations

  • Data Presentation : Include raw data tables (e.g., NMR shifts, HPLC retention times) in appendices, with processed data (e.g., normalized activity curves) in the main text. Use standardized formats (IUPAC nomenclature, SI units) .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in public repositories (e.g., Zenodo, protocols.io ) .
  • Ethical Reporting : Disclose conflicts of interest and comply with institutional guidelines for human/animal studies. Reference prior work to contextualize novel findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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